Cas no 13935-80-3 (N-(2,3-Dihydro-1H-inden-2-yl)acetamide)

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is a synthetic organic compound featuring an acetamide group attached to the 2-position of a 2,3-dihydro-1H-indene scaffold. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's rigid indene core enhances stability, while the acetamide moiety offers functional versatility for further derivatization. Its well-defined molecular architecture facilitates precise modifications, supporting applications in drug discovery and material science. High purity and consistent synthesis routes ensure reproducibility, making it a reliable choice for experimental and industrial use. The compound's balanced lipophilicity and solubility further enhance its utility in diverse chemical processes.
N-(2,3-Dihydro-1H-inden-2-yl)acetamide structure
13935-80-3 structure
商品名:N-(2,3-Dihydro-1H-inden-2-yl)acetamide
CAS番号:13935-80-3
MF:C11H13NO
メガワット:175.22702
CID:120039
PubChem ID:12452137

N-(2,3-Dihydro-1H-inden-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(2,3-Dihydro-1H-inden-2-yl)acetamide
    • Acetamide,N-(2,3-dihydro-1H-inden-2-yl)-
    • N-2-Indanyl-acetaMide
    • N-INDAN-2-YL-ACETAMIDE
    • 2-acetamidoindan
    • DTXSID70498854
    • GS-0492
    • AC-20741
    • 13935-80-3
    • Acetamide, N-(2,3-dihydro-1H-inden-2-yl)-
    • 2-acetylaminoindan
    • EN300-706099
    • N-acetyl-2-indanamine
    • A886036
    • s11850
    • SCHEMBL1029693
    • AKOS006284238
    • CS-0210568
    • 2-acetamido-indane
    • MFCD08087017
    • AVBOEYUWFJGVRI-UHFFFAOYSA-N
    • MDL: MFCD08087017
    • インチ: InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13)
    • InChIKey: AVBOEYUWFJGVRI-UHFFFAOYSA-N
    • ほほえんだ: CC(NC1CC2=CC=CC=C2C1)=O

計算された属性

  • せいみつぶんしりょう: 175.10000
  • どういたいしつりょう: 175.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • PSA: 29.10000
  • LogP: 1.68080

N-(2,3-Dihydro-1H-inden-2-yl)acetamide セキュリティ情報

N-(2,3-Dihydro-1H-inden-2-yl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2,3-Dihydro-1H-inden-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-706099-0.1g
N-(2,3-dihydro-1H-inden-2-yl)acetamide
13935-80-3 95%
0.1g
$136.0 2023-05-29
Enamine
EN300-706099-10.0g
N-(2,3-dihydro-1H-inden-2-yl)acetamide
13935-80-3 95%
10g
$2085.0 2023-05-29
A2B Chem LLC
AA60466-25g
N-(2,3-Dihydro-1H-inden-2-yl)acetamide
13935-80-3 96%
25g
$97.00 2024-04-20
1PlusChem
1P001B9U-100mg
Acetamide, N-(2,3-dihydro-1H-inden-2-yl)-
13935-80-3 95%
100mg
$224.00 2024-06-21
1PlusChem
1P001B9U-5g
Acetamide, N-(2,3-dihydro-1H-inden-2-yl)-
13935-80-3 96%
5g
$44.00 2025-02-19
Crysdot LLC
CD12146041-1g
N-(2,3-Dihydro-1H-inden-2-yl)acetamide
13935-80-3 95+%
1g
$535 2024-07-23
1PlusChem
1P001B9U-100g
Acetamide, N-(2,3-dihydro-1H-inden-2-yl)-
13935-80-3 96%
100g
$283.00 2025-02-19
Enamine
EN300-706099-1.0g
N-(2,3-dihydro-1H-inden-2-yl)acetamide
13935-80-3 95%
1g
$485.0 2023-05-29
Enamine
EN300-706099-0.05g
N-(2,3-dihydro-1H-inden-2-yl)acetamide
13935-80-3 95%
0.05g
$91.0 2023-05-29
Enamine
EN300-706099-2.5g
N-(2,3-dihydro-1H-inden-2-yl)acetamide
13935-80-3 95%
2.5g
$949.0 2023-05-29

N-(2,3-Dihydro-1H-inden-2-yl)acetamide 関連文献

N-(2,3-Dihydro-1H-inden-2-yl)acetamideに関する追加情報

Research Brief on N-(2,3-Dihydro-1H-inden-2-yl)acetamide (CAS: 13935-80-3): Recent Advances and Applications

N-(2,3-Dihydro-1H-inden-2-yl)acetamide (CAS: 13935-80-3) is a synthetic organic compound with a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive molecules and its own pharmacological properties. Recent studies have explored its applications in drug discovery, particularly in the development of central nervous system (CNS) agents and anti-inflammatory compounds.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of N-(2,3-Dihydro-1H-inden-2-yl)acetamide as a precursor in the synthesis of novel indane-based derivatives with potential neuroprotective effects. The research highlighted its structural versatility, which allows for modifications that can enhance blood-brain barrier permeability—a critical factor in CNS drug development. The study employed computational docking and in vitro assays to demonstrate the compound's affinity for NMDA receptors, suggesting its utility in addressing neurodegenerative disorders such as Alzheimer's disease.

In addition to its neurological applications, recent research has explored the anti-inflammatory properties of N-(2,3-Dihydro-1H-inden-2-yl)acetamide. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity, with minimal effects on COX-1, indicating a potential for developing selective anti-inflammatory drugs with reduced gastrointestinal side effects. The study utilized molecular dynamics simulations and enzyme inhibition assays to validate these findings.

Another area of interest is the compound's role in metabolic pathways. A 2023 study in ChemBioChem revealed that N-(2,3-Dihydro-1H-inden-2-yl)acetamide can act as a modulator of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This finding opens up possibilities for its use in drug-drug interaction studies and personalized medicine approaches. The research combined kinetic analyses with mass spectrometry to elucidate the compound's metabolic profile.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of N-(2,3-Dihydro-1H-inden-2-yl)acetamide and its derivatives. Current research efforts are focused on improving bioavailability and reducing potential off-target effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance these compounds into preclinical trials, with particular emphasis on their therapeutic potential for CNS disorders and chronic inflammatory conditions.

In conclusion, N-(2,3-Dihydro-1H-inden-2-yl)acetamide (CAS: 13935-80-3) represents a versatile scaffold in medicinal chemistry, with recent studies underscoring its potential in neuroprotection, anti-inflammatory therapy, and drug metabolism modulation. Ongoing research aims to translate these findings into clinically viable therapeutics, marking an exciting phase in the exploration of this compound's pharmacological applications.

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